Product packaging for L-692429(Cat. No.:CAS No. 145455-23-8)

L-692429

Cat. No.: B1673917
CAS No.: 145455-23-8
M. Wt: 509.6 g/mol
InChI Key: SBJLJOFPWOYATP-XMMPIXPASA-N
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Description

Historical Context of Growth Hormone Secretagogue Discovery

The initial discoveries leading to the concept of growth hormone secretagogues emerged from observations that certain synthetic peptides could stimulate GH release. nih.govkarger.com Early work in the 1970s by Bowers et al. demonstrated that small synthetic peptides, derived from methionine enkephalin, could stimulate GH secretion by acting on sites in the hypothalamus and pituitary. nih.govkarger.com These initial compounds were termed growth-hormone-releasing peptides (GHRPs). nih.gov The identification of these synthetic GHRPs predated the discovery of the endogenous ligand for their receptor, a unique instance of "reverse pharmacology". karger.compnas.org Key historical time points in this field include the isolation of somatostatin (B550006) in 1973, the discovery of unnatural GHRPs in 1976, and the isolation of GHRH in 1982. nih.gov The hypothesis of a new natural GHRP distinct from GHRH was proposed between 1982 and 1984, based on comparisons of the activities of GHRH and GHRPs. nih.gov The GH secretagogue receptor (GHS/GHRP receptor) was discovered in 1996 and subsequently cloned. scielo.brnih.govpnas.orgwada-ama.org Finally, the endogenous ligand for this receptor, ghrelin, was isolated and identified in 1999, primarily from the stomach. scielo.brnih.govpnas.orgwada-ama.org

Evolution of Non-Peptidyl Growth Hormone Secretagogues

Following the discovery of peptidyl GHRPs, significant research efforts were directed towards identifying small, non-peptidyl molecules that could mimic their GH-releasing activity. karger.comacs.orgresearchgate.net The limitations of peptidyl secretagogues, such as poor oral bioavailability and short half-lives, highlighted the need for orally active alternatives with improved pharmacokinetic properties. karger.comoup.comoup.com The hexapeptide GHRP-6, despite its ability to stimulate GH release, had poor oral activity in humans. oup.comoup.com This spurred the development of non-peptidyl mimetics that could offer advantages in terms of administration and potentially better mimic the physiological pulsatile GH-secretory profile. karger.comoup.com The search for non-peptidyl GHSs involved screening compound libraries and chemical modification of initial lead structures based on structure-activity relationships derived from GHRPs. karger.comoup.comoup.comnih.gov This led to the identification of several distinct chemical classes of non-peptidyl GH secretagogues. karger.comacs.org

L-692429 as a Prototype Non-Peptidyl Growth Hormone Secretagogue

This compound emerged as a significant early example and a prototype of the non-peptidyl growth hormone secretagogues. karger.comacs.orgresearchgate.netnih.govscite.ai Its discovery stemmed from the direct screening of preselected compounds in a rat primary pituitary cell culture assay, using GHRP-6 as a template for activity, followed by chemical modifications. karger.comnih.gov Research findings demonstrated that this compound stimulated GH release from rat primary pituitary cells in a dose- and time-dependent manner. karger.comnih.govscite.ai

In vitro studies showed that this compound stimulated GH release with an EC50 value of 60 nM in rat primary pituitary cells. karger.comnih.govscite.ainih.gov Under the same conditions, GHRP-6 had an EC50 of 10-8 M and GH-releasing factor (GRF) had an EC50 of 5 x 10-10 M. karger.comnih.gov The maximal effects of this compound and GHRP-6 on GH release were found to be comparable. karger.comnih.gov Interestingly, when this compound and GHRP-6 were presented together at maximal concentrations, they did not cause additional GH release compared to either secretagogue alone, suggesting they might act through a similar pathway or receptor. karger.comnih.gov Studies indicated that this compound's action appeared to be mediated through the same receptor and signaling pathway as GHRP-6. karger.comscite.ai this compound was shown to synergize with GRF to increase both cAMP accumulation and GH release. karger.comnih.gov

In vivo studies in beagles demonstrated that intravenous administration of this compound resulted in dose-dependent stimulation of GH release. oup.comnih.gov Doses of 0.1, 0.25, and 1.0 mg/kg significantly increased mean peak serum GH levels compared to saline control. nih.gov The GH peak typically occurred within 15 minutes after administration and returned to near-baseline levels by 75 minutes. nih.gov While this compound primarily stimulated GH, moderate transient increases in cortisol and ACTH were also observed in some studies, but no significant changes in prolactin, LH, insulin (B600854), T3, or T4 were noted. karger.comoup.comnih.govoup.com

This compound was also investigated in human studies. Intravenous infusion of this compound in healthy young men showed dose-dependent GH secretion, with a threshold dose of 0.05 mg/kg. oup.com A dose of 0.2 mg/kg produced a GH response in all tested subjects, and a maximum dose of 1.0 mg/kg resulted in a pronounced GH response. oup.com The GH peak in humans was observed 30-45 minutes after the start of the infusion. oup.com Transient increases in cortisol and prolactin were noted, but no significant changes in LH, FSH, TSH, insulin, or glucose concentrations were observed. oup.com Studies in obese and nonobese young men also showed that this compound significantly increased GH release in both groups, although the response in nonobese men was attenuated after a standard breakfast. bioworld.com

Classification as a Substituted Benzolactam Derivative

This compound is classified chemically as a substituted benzolactam derivative. scielo.brpnas.orgwada-ama.orgoup.comnih.govscite.ainih.govoup.combioworld.comzhanggroup.orguni.lunih.govmedchemexpress.commedchemexpress.comnih.govmolnova.com Specifically, it is a 3-substituted benzazepinone (B8055114). researchgate.netnih.gov The molecule was designed as a non-peptide mimic of GHRP-6. acs.orgresearchgate.netoup.comnih.gov Its structure involves the sequential attachment of dimethyl-beta-alanine and 2'-biphenylyltetrazole side chains to a chiral 3-aminobenzolactam nucleus. researchgate.netnih.gov Comparison of the biological activity of this compound with analogous six- and eight-membered lactam structures indicated that the seven-membered benzazepinone skeleton was preferred for activity. researchgate.netnih.gov this compound is also known by the synonym MK-0751. zhanggroup.orgmedchemexpress.commedchemexpress.commolnova.comnih.govmedchemexpress.com Its molecular formula is C29H31N7O2, and its molecular weight is approximately 509.6 g/mol . zhanggroup.orguni.lumedchemexpress.comnih.govpatsnap.com

Research findings on this compound's interaction with the growth hormone secretagogue receptor (GHS-R) have provided insights into the structural requirements for receptor activation. Studies involving molecular modeling and mutagenesis of the GHS-R have explored the binding of different GHS classes, including the biphenyl (B1667301) benzolactam this compound (or related structures like L-692,585), the peptide GHRP-6, and the spiropiperidine MK-0677. oup.com These studies suggest that while these structurally diverse agonists interact with the GHS-R, they may not all have an identical disposition at the binding site, although they share a common binding domain, potentially in the transmembrane region 3 of the receptor. acs.orgoup.com For biphenyl derivatives like L-692,585 (related to this compound), residues such as M213 and H280 in the receptor appear to be important for binding. oup.com

Here is a table summarizing some key in vitro research findings for this compound:

Assay TypeEC50 / Ki ValueReference
GH release from rat primary pituitary cells60 nM karger.comnih.govscite.ainih.gov
Binding to G protein-coupled receptor (GHS-R)63 nM (Ki) medchemexpress.commedchemexpress.commedchemexpress.com
Intracellular calcium release26 nM medchemexpress.com
Inositol (B14025) phosphate (B84403) (IP) turnover47 nM medchemexpress.com
cAMP-responsive element binding protein (CREB) activity60 nM medchemexpress.com
Serum-responsive element activity63 nM medchemexpress.com
Bioluminescence resonance energy transfer (BRET) activity58 nM medchemexpress.com

These data highlight this compound's potency in stimulating intracellular signaling pathways associated with GHS-R activation and subsequent GH release.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31N7O2 B1673917 L-692429 CAS No. 145455-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O2/c1-29(2,30)17-26(37)31-24-16-15-21-7-3-6-10-25(21)36(28(24)38)18-19-11-13-20(14-12-19)22-8-4-5-9-23(22)27-32-34-35-33-27/h3-14,24H,15-18,30H2,1-2H3,(H,31,37)(H,32,33,34,35)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJLJOFPWOYATP-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163045
Record name L 692429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145455-23-8
Record name L 692429
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145455238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 692429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-692429
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GM6ZN5S1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of L 692429

Growth Hormone Secretagogue Receptor (GHSR) Agonism

L-692429 functions as an agonist at the GHSR. medchemexpress.commedchemexpress.compnas.orguni.luuni.lunih.gov The GHSR is a GPCR that plays a significant role in regulating various physiological processes, including growth hormone secretion. researchgate.net

Ligand Binding and Receptor Affinity

This compound binds to the GHSR. medchemexpress.commedchemexpress.com Studies have reported a binding affinity (Ki) of 63 nM for this compound at the G protein-coupled receptor. medchemexpress.commedchemexpress.com While this compound has been shown to compete with a structurally similar radiolabeled compound, MK677, with nanomolar affinity, it was unable to compete for binding against the peptide agonist 125I-ghrelin at concentrations up to 1 µM in some studies. oup.com This suggests potential differences in binding sites or mechanisms between nonpeptide and peptide agonists.

Competitive Binding Profile with Endogenous and Synthetic Ligands

This compound exhibits a competitive binding profile with both endogenous and other synthetic ligands of the GHSR. When compared to ghrelin, MK-677, and GHRP-6 in competition binding experiments against 125I-ghrelin, this compound competed with a significantly lower apparent affinity for ghrelin binding compared to MK-677. oup.comnih.gov Interestingly, this compound has been observed to act as a positive allosteric modulator by increasing ghrelin's potency in signaling assays. oup.comnih.govkarger.comoup.com This allosteric modulation property of this compound, where it increases ghrelin's maximal efficacy, has a mutational map that overlaps with, but is not identical to, its map for agonism. researchgate.netnih.gov

Intracellular Signal Transduction Mechanisms

Activation of the GHSR by agonists like this compound triggers intracellular signaling cascades, primarily mediated through G protein coupling. medchemexpress.compnas.orgmedchemexpress.compsu.edu

G Protein-Coupled Receptor Activation

This compound binds to and activates the GHSR, a G protein-coupled receptor. medchemexpress.commedchemexpress.commedchemexpress.com The GHSR is known to couple preferentially to Gq/11 proteins upon ligand binding. karger.compsu.edu This coupling initiates downstream signaling events. medchemexpress.com

Calcium Mobilization and L-Type Ca2+ Channel Activation

A key signaling event triggered by this compound is the stimulation of intracellular calcium release and influx. medchemexpress.compnas.org this compound stimulates intracellular calcium release with an EC50 value of 26 nM. medchemexpress.com This calcium mobilization is a well-characterized signaling pathway employed by GHSR activation and is dependent on both intracellular Ca2+ release and extracellular Ca2+ influx. psu.eduresearchgate.net The influx of calcium is significantly decreased by the removal of extracellular calcium or the addition of nifedipine, an L-type Ca2+ channel blocker, suggesting the involvement of L-type voltage-gated calcium channels in the this compound-induced calcium transient. researchgate.netresearchgate.net

Inositol (B14025) Phosphate (B84403) (IP) Turnover

This compound stimulates inositol phosphate (IP) turnover. medchemexpress.compnas.org This is a consequence of the activation of phospholipase C (PLC) following Gq/11 protein activation. psu.eduresearchgate.net PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), with IP3 leading to the release of intracellular calcium stores. psu.edu this compound stimulates IP turnover with an EC50 value of 47 nM. medchemexpress.com this compound functions as a full agonist in stimulating IP turnover, with a potency similar to that observed for calcium mobilization. oup.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound121879
Ghrelin16133832, 91668172, 71311910, 90479797
GHS-RP 64345065
MK-6775281616
Nifedipine4485

Data Tables

Table 1: this compound Potency in Signaling Assays

Signaling AssayEC50 (nM)Citation
Intracellular Calcium Release26 medchemexpress.com
Inositol Phosphate (IP) Turnover47 medchemexpress.com
cAMP-Responsive Element Binding Protein (CREB) Activity60 medchemexpress.com
Serum-Responsive Element (SRE) Activity63 medchemexpress.com
Bioluminescence Resonance Energy Transfer (BRET) Activity58 medchemexpress.com

Table 2: this compound Binding Affinity

TargetKi (nM)Citation
G protein-coupled receptor63 medchemexpress.commedchemexpress.com

Cyclic AMP Accumulation and CREB Activity

This compound has been shown to stimulate cAMP-responsive element (CRE) transcriptional activity nih.govzhanggroup.org. In studies utilizing HeLa-T4 cells transiently expressing the growth hormone secretagogue (GHS) receptor, this compound stimulated cAMP-responsive element binding protein (CREB) activity with an EC50 value of 60 nM chemicalbook.com. This indicates that this compound can influence gene transcription regulated by CRE elements, mediated through the activation of CREB.

Serum Response Element (SRE) Activity

The compound also impacts serum response element (SRE) activity. This compound stimulated serum-responsive element activity with an EC50 value of 63 nM chemicalbook.com. In an SRE assay, this compound acted as a partial agonist nih.gov. SREs are regulatory DNA sequences involved in the expression of genes responsive to growth factors and serum, often through the MAPK pathway uni.lu.

Bioluminescence Resonance Energy Transfer (BRET) Activity

This compound has been evaluated using Bioluminescence Resonance Energy Transfer (BRET) assays, a technique often used to study protein-protein interactions, particularly in the context of G protein-coupled receptors. This compound stimulated bioluminescence resonance energy transfer (BRET) activity with an EC50 value of 58 nM chemicalbook.com.

Mitogen-Activated Protein Kinase (MAPK) Pathway Stimulation

Activation of the GHS receptor by this compound has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway. In HeLa-T4 cells expressing GHS receptors, treatment with this compound resulted in a significant increase in luciferase activity, suggesting stimulation of the MAPK pathway chemicalbook.com. The MAPK pathway is a key signaling cascade involved in various cellular processes, including cell proliferation and differentiation.

Desensitization of Pituitary Cells to Secretagogue Action

Studies have indicated that prolonged exposure of pituitary cells to this compound can lead to desensitization of the cells to the action of secretagogues. Rat pituitary cells pretreated with this compound failed to respond to subsequent incubation with this compound or other secretagogues like GHRP-6. However, these cells remained responsive to GHRH, suggesting a distinct mechanism of action and desensitization compared to GHRH nih.gov. The stimulatory signals induced by this compound were turned off at similar rates to those of other secretagogues like L-163,191 and GHRP-6 upon continuous exposure.

Neuroendocrine Activities of L 692429

Regulation of Growth Hormone Secretion

L-692429 exerts its primary neuroendocrine activity by stimulating the release of growth hormone. This stimulation involves multiple mechanisms, including direct actions on the pituitary gland and modulation of hypothalamic factors.

Direct Pituitary Effects

Studies have demonstrated that this compound directly stimulates GH release from pituitary cells. In rat primary pituitary cells, this compound induced GH release in a dose-dependent manner, with an EC50 value of 59.6 ± 7.3 nM. oup.com The magnitude of GH release achieved with maximal concentrations of this compound was comparable to that stimulated by GHRP-6. oup.com This direct effect on the pituitary is mediated through specific G protein-coupled receptors, distinct from the GHRH receptor. nih.govbioscientifica.com this compound has been shown to stimulate intracellular calcium release and inositol (B14025) phosphate (B84403) turnover in cells expressing the GHS receptor, indicating that its action involves protein kinase C and Ca2+-dependent mechanisms. medchemexpress.comnih.gov Studies on cultured human pituitary tumors from patients with acromegaly also showed dose-dependent stimulation of GH secretion by this compound. nih.gov

Hypothalamic Mechanisms: Modulation of GHRH and Somatostatin (B550006)

While this compound has a direct effect on the pituitary, its GH-releasing activity also involves actions at the hypothalamic level. The presence of an intact GHRH system appears necessary for the full in vivo effects of GH secretagogues like this compound. scielo.brscielo.brnih.gov Although some studies suggest that GH secretagogues might activate GHRH neurons in the arcuate nucleus, direct stimulation of GHRH release from hypothalamic explants by this compound has not been consistently observed at low concentrations. oup.comscielo.brnih.gov However, GH secretagogues are thought to act as functional antagonists of somatostatin, the inhibitory hormone that suppresses GH release. oup.comscielo.brscielo.br By counteracting somatostatin's inhibitory tone, this compound can enhance GH secretion. Somatostatin acts on somatotrophs to hyperpolarize the cell and inhibit GH release, while GHRPs and their mimics like this compound can depolarize the cell, promoting GH release. oup.comscielo.br

Synergistic Interactions with Growth Hormone-Releasing Hormone (GHRH)

A significant aspect of this compound's action is its ability to act synergistically with GHRH to stimulate GH release. scielo.brkarger.compnas.org While this compound and GHRH act through distinct receptors and signaling pathways (this compound primarily via the GHS-R and GHRH via the GHRH receptor, with different effects on intracellular signaling molecules like cAMP and calcium), their combined administration results in a greater release of GH than either secretagogue alone. oup.comscielo.brkarger.compnas.orgpnas.org This synergy is observed both in vitro in pituitary cells and in vivo. oup.comscielo.brkarger.compnas.orgpnas.org For instance, this compound has been shown to potentiate the effect of GHRH on both intracellular cAMP accumulation and GH release in pituitary cells. oup.comkarger.com This synergistic interaction suggests that this compound amplifies the signaling cascade initiated by GHRH. karger.compnas.orgpnas.org

Modulation of Growth Hormone Pulse Amplitude

This compound influences the pulsatile pattern of GH secretion, primarily by increasing the amplitude of GH secretory pulses. oup.comnih.gov Studies in healthy older subjects showed that administration of this compound significantly increased the amplitude of GH secretory pulses in a dose-dependent manner. oup.comnih.gov For example, doses of 0.2 mg/kg and 0.75 mg/kg this compound increased pulse amplitudes by 11-fold and 18-fold, respectively, compared to placebo. oup.comnih.gov This effect on pulse amplitude was notably greater than that observed with GHRH administration, which increased amplitude by 4-fold in the same study. oup.comnih.gov While this compound at a higher dose also increased the number of detectable GH secretory pulses, similar to GHRH, the primary driver of the increased integrated GH concentration appeared to be the enhanced pulse amplitude. oup.comnih.gov Deconvolution analysis confirmed that the increase in serum GH concentrations stimulated by this compound resulted from enhanced GH secretion rates, with no change in the half-life of GH disappearance. oup.comnih.gov

Table 1: Effects of this compound and GHRH on GH Secretion Parameters in Healthy Older Subjects oup.comnih.gov

TreatmentPeak GH (µg/L)GH Pulse Amplitude Increase (Fold vs Placebo)Number of GH Secretory Pulses (per 240 min)Interval Between Pulses (min)
Placebo1.2 ± 0.212.6 ± 0.5-
This compound (0.2 mg/kg)16.5 ± 1.811--
This compound (0.75 mg/kg)32.2 ± 3.9184.6 ± 0.428.6 ± 3.6
GHRH (1 µg/kg)7.6 ± 1.344.4 ± 0.3*50.7 ± 7.7

*Significantly different from placebo (P < 0.05).

indicates data not explicitly provided for this comparison in the source snippet.

Specificity and Hormonal Crosstalk

While this compound is primarily known for its GH-releasing activity, studies have also investigated its effects on the secretion of other pituitary hormones, particularly those of the hypothalamic-pituitary-adrenal (HPA) axis.

Effects on Adrenocorticotropic Hormone (ACTH) and Cortisol Secretion

Research indicates that this compound can stimulate the release of ACTH and subsequently increase cortisol levels. nih.govoup.comnih.govnih.govoup.com In healthy older subjects, administration of this compound led to increases in serum cortisol concentrations. oup.comnih.gov Similarly, studies in beagles showed that this compound administration significantly increased mean peak cortisol levels in a dose-dependent manner, and these increases were associated with concurrent increases in ACTH levels. nih.gov Another study using a related GH secretagogue, MK-0677 (which is functionally similar to this compound), in hypophysectomized dogs demonstrated that the increase in cortisol levels was dependent upon the presence of an intact pituitary, suggesting mediation via increased ACTH secretion. oup.com While this compound did not have a direct effect on ACTH release from cultured rat pituitary cells in some studies, its ability to increase ACTH and cortisol in vivo points to an action at the hypothalamic or pituitary level that influences the HPA axis. nih.govkarger.com The stimulation of the HPA axis appears to be a characteristic shared by several GH secretagogues. scielo.brnih.gov

Table 2: Effects of this compound and ACTH on Cortisol Levels in Beagles nih.gov

TreatmentPeak Cortisol (µg/dl)Fold Increase vs Saline Control
Saline Control3.0 ± 0.21
This compound (0.1 mg/kg)-2.2
This compound (0.25 mg/kg)-2.7
This compound (1.0 mg/kg)-3.1
Saline Control (Study 2)5.6 ± 1.61
This compound (5.0 mg/kg)-2.0
ACTH (2.2 U/kg)-2.9*

*Significantly increased compared to saline control (P < 0.05).

indicates data not explicitly provided for this specific dose in the source snippet, only the fold increase was mentioned.

Influence on Prolactin, Luteinizing Hormone (LH), Insulin (B600854), and Thyroid Hormones (T3, T4)

Research into the neuroendocrine effects of this compound has included assessments of its impact on the secretion of hormones other than growth hormone, such as prolactin (PRL), luteinizing hormone (LH), insulin, and thyroid hormones (T3 and T4).

Prolactin (PRL): Studies in both animals and humans have investigated the effect of this compound on prolactin levels. In beagles, intravenous administration of this compound resulted in a slight decrease in PRL levels oup.comnih.gov. Conversely, studies in humans have shown that this compound can increase serum PRL concentrations, although these levels generally remained within the normal range nih.govoup.com. In vitro studies using rat pituitary cells have indicated a variable effect of this compound on prolactin release, ranging from 0% to 100% stimulation above basal levels, depending on the cell preparation karger.com. However, the magnitude of GH release stimulated by this compound in these in vitro experiments was consistently much larger than its effect on prolactin release karger.com. The observed prolactin release induced by this compound may be attributed to the stimulation of mammosomatotrophs, which are pituitary cells known to co-secrete both GH and prolactin karger.com.

Luteinizing Hormone (LH): The influence of this compound on luteinizing hormone secretion appears limited based on available research. Studies in beagles reported no significant effect on LH levels after this compound administration oup.comnih.gov. Early research on peptide GHSs, which share a receptor with this compound, also indicated that they specifically promoted GH release without affecting the secretion of other anterior pituitary hormones, including LH nih.gov.

Insulin: Investigations into the effect of this compound on insulin levels have yielded findings suggesting minimal direct impact. A study in beagles found no significant effect on insulin levels after this compound administration oup.comnih.gov. While a related compound, MK-0677 (ibutamoren), has been associated with increases in insulin and decreases in insulin sensitivity, this effect has been primarily observed with chronic administration and is thought to be secondary to increased GH and IGF-I levels rather than a direct effect of the GHS-R agonist on insulin secretion itself nih.govcaldic.comoup.com.

Thyroid Hormones (T3, T4): Studies evaluating the impact of this compound on thyroid hormone levels (triiodothyronine or T3, and thyroxine or T4) have generally shown no significant changes. In beagles, this compound administration did not significantly affect T3 or T4 levels oup.comnih.gov. Research on ghrelin and other GHS-R agonists has sometimes indicated effects on the thyroid axis, but the direct and significant impact of this compound on T3 and T4 levels has not been consistently demonstrated in the reviewed studies researchgate.net.

The following table summarizes some of the research findings regarding the influence of this compound on these hormones:

HormoneSpeciesObserved Effect of this compoundNotesSource(s)
Prolactin (PRL)HumanIncreased (within normal range)Effect potentially mediated by mammosomatotrophs. nih.govoup.comkarger.com
Prolactin (PRL)BeagleSlightly decreased oup.comnih.gov
Prolactin (PRL)Rat Pituitary Cells (in vitro)Variable (0-100% stimulation)Effect on GH release much larger than on PRL release. karger.com
Luteinizing Hormone (LH)BeagleNo significant effectConsistent with findings for other early GHSs. oup.comnih.gov
InsulinBeagleNo significant effectEffects on insulin seen with related compounds likely indirect. oup.comnih.gov
Thyroid Hormones (T3, T4)BeagleNo significant effectLimited direct impact observed in reviewed studies. oup.comnih.gov

Detailed Research Findings:

Studies in healthy older subjects administered this compound intravenously showed dose-dependent increases in GH release. Alongside this, serum cortisol and PRL concentrations also increased, but importantly, these increases remained within their respective normal ranges nih.govoup.com. This suggests that while this compound can influence PRL secretion in humans, the effect is relatively modest compared to its potent GH-releasing activity.

Animal studies, such as those in beagles, provide further detail. Intravenous administration of this compound at various doses (0.1, 0.25, and 1.0 mg/kg) significantly increased GH and cortisol levels. However, in these same studies, PRL was slightly decreased, and LH, insulin, T3, and T4 were not significantly affected oup.comnih.gov. A separate study in beagles using a higher dose (5.0 mg/kg) also reported no significant effects on aldosterone, PRL, T3, or T4, while confirming the significant increases in GH, cortisol, and ACTH oup.com.

In vitro studies using rat pituitary cells have been crucial in understanding the direct effects of this compound at the pituitary level. These studies confirmed this compound's direct stimulation of GH release. While a variable effect on PRL release was observed in these cell cultures, the magnitude of GH stimulation was consistently much greater karger.com. This supports the idea that this compound's primary action is on somatotrophs, although it may also influence mammosomatotrophs.

Preclinical Efficacy and Biological Responses

In Vitro Studies on Somatotroph Function

In vitro studies using primary pituitary cells have been crucial in understanding the direct effects of L-692,429 on somatotrophs, the cells responsible for GH production and secretion in the anterior pituitary. These studies have demonstrated that L-692,429 directly stimulates GH release. karger.comkarger.comcapes.gov.br The compound acts as an agonist at the growth hormone secretagogue receptor (GHS-R), a G protein-coupled receptor (GPCR) distinct from the GHRH receptor. oup.commedchemexpress.comoup.commybiosource.comantibodies-online.com Activation of the GHS-R by L-692,429 leads to intracellular signaling events, including increased intracellular calcium levels and phosphatidylinositol hydrolysis. oup.comnih.govoup.commedchemexpress.compnas.org

Studies have shown that L-692,429 can synergize with GHRH to further increase GH release and also enhance the accumulation of intracellular cAMP, despite having no effect on cAMP levels when administered alone. karger.comkarger.comoup.com This suggests an interaction between the GHS-R and GHRH receptor signaling pathways. The activity of L-692,429 is stereoselective, with the S-enantiomer, L-692,428, showing little to no activity. karger.comkarger.comoup.comoup.com

While primarily stimulating GH release, L-692,429 has also been observed to have a small effect on prolactin release in some instances, particularly in pituitary cells from lactating female rats, suggesting potential activity on somatomammotrophs. karger.comkarger.comoup.com However, it does not significantly affect the secretion of other pituitary hormones like ACTH, LH, FSH, or TSH. karger.comkarger.comcore.ac.uk

In Vivo Animal Models

In vivo studies in various animal models have been conducted to evaluate the efficacy and biological responses of L-692,429 in a living system. These studies have confirmed its ability to stimulate GH release and have provided insights into its pharmacodynamic profile across different species. medchemexpress.comoup.comcore.ac.ukoup.comudc.esebiohippo.comnih.govnumilog.commedkoo.comresearchgate.net

Rodent Models (Rats, Mice)

L-692,429 has been shown to stimulate GH release in rats. medchemexpress.comoup.comebiohippo.comnumilog.commedkoo.com In anesthetized rats, L-692,429 administration significantly increased GH levels compared to control. researchgate.net The GH-releasing effect of L-692,429 in rats can be inhibited by antagonists of the GHS-R, further supporting its mechanism of action. medchemexpress.com

Studies in mice have also indicated that L-692,429 binds to the mouse growth hormone secretagogue receptor type 1 (Ghsr), which is coupled to G-alpha-11 proteins and stimulates growth hormone secretion. antibodies-online.comassaygenie.com Transgenic mouse models overexpressing the GHS-R in hypothalamic GHRH neurons or pituitary GH cells have been used to investigate GHS physiology, and these models are relevant for studying the effects of compounds like L-692,429. researchgate.net

Canine Models (Beagles)

Beagle dogs have been commonly used in preclinical studies of GH secretagogues due to the ease of sequential blood sampling and the ability to conduct crossover dose-response studies. oup.com Intravenous administration of L-692,429 has shown dose-dependent stimulation of GH release in beagles. oup.comebiohippo.comresearchgate.net Studies have reported significant increases in mean peak serum GH levels after intravenous administration of L-692,429. researchgate.net These increases were marked and could be maintained for several hours. oup.com

In addition to GH, relatively moderate, transient increases in cortisol and ACTH have been observed in beagles following L-692,429 administration, but no significant changes in prolactin, LH, insulin (B600854), T3, or T4 were noted. oup.com

While L-692,429 demonstrated efficacy in beagles, subsequent research led to the identification of analogs with improved oral bioavailability in this model, such as L-739,943, which was orally active for GH release in beagles at doses as low as 0.5 mg/kg. core.ac.ukudc.esnih.gov

Primate Models (Chimpanzees)

Research indicates that the growth hormone secretagogue receptor type 1 (GHSR) is present in chimpanzees (Pan troglodytes). uniprot.org While specific in vivo studies detailing the effects of L-692,429 in chimpanzees were not extensively found in the provided context, the presence of the target receptor suggests potential responsiveness in this species. Preclinical studies in primates are often conducted to bridge the gap between rodent/canine models and human studies. globalauthorid.com

Species-Specific Pharmacodynamic Profiles

The pharmacodynamic profile of L-692,429, particularly its effects on GH release and other hormones, can exhibit species-specific differences. While L-692,429 consistently stimulates GH release across tested species like rats, dogs, and humans, the magnitude and duration of the response, as well as effects on other hormones, can vary. oup.commedkoo.comnih.govnih.gov

For instance, while transient increases in cortisol and ACTH were noted in beagles, the extent of these effects can differ compared to other species. oup.com The responsiveness to GH secretagogues can also be influenced by factors such as age, obesity, and hormonal status, which can contribute to observed variations in pharmacodynamic profiles across different animal populations and potentially between species. oup.comresearchgate.net

Systemic Metabolic and Endocrine Effects

Augmentation of Growth Hormone and Insulin-Like Growth Factor-I (IGF-I) Axis

Preclinical studies have demonstrated that L-692429 is a potent stimulator of GH release. In rat primary pituitary cells, this compound stimulated GH release in a dose-dependent manner, with an EC50 value of approximately 60 nM. karger.comoup.com This effect was comparable in magnitude to that of GHRP-6 at maximal concentrations, and combining this compound with GHRP-6 did not result in additional GH release, suggesting they act via the same receptor. karger.comoup.com this compound-stimulated GH release was inhibited by somatostatin (B550006), as well as by GHRP-6 and substance P antagonists. karger.comoup.com The compound also synergized with growth hormone-releasing hormone (GHRH) to further increase both cAMP accumulation and GH release. karger.com

In vivo studies in preclinical species, such as rats and dogs, have also shown this compound to stimulate GH secretion. Intravenous administration of this compound in dogs resulted in dose-dependent stimulation of GH release, with peak levels reaching up to 90-fold above basal within 30 minutes of administration. oup.comoup.com GH levels typically returned to baseline within 120 minutes. oup.comoup.com

While acute administration of this compound primarily impacts GH levels, studies with related growth hormone secretagogues like MK-0677 have shown that chronic administration can lead to increased circulating IGF-I levels. oup.comoup.comoup.comoup.com This is consistent with GH being a major regulator of IGF-I secretion. oup.com

Impact on Bone Mineral Density and Lean Mass

Research into growth hormone secretagogues, including the class that this compound belongs to, has explored their potential to impact bone mineral density (BMD) and lean mass. Augmenting the GH/IGF-I axis is understood to have effects on body composition, including increasing lean body mass and bone mass. oup.comepo.orgscience.gov Although direct preclinical data specifically on this compound's impact on BMD and lean mass were not extensively detailed in the provided snippets, the general understanding of this class of compounds and the known effects of the GH/IGF-I axis support this potential. Studies utilizing techniques like dual-energy X-ray absorptiometry (DXA) are employed in preclinical research to assess changes in bone mineral content, bone mineral density, and lean tissue mass in animal models. news-medical.netkubtecscientific.com

Potential for Rejuvenation of GH/IGF-I Axis in Aged Subjects

The decline in pulsatile GH secretion during aging is a known phenomenon. oup.com Preclinical studies with growth hormone secretagogues, including those functionally related to this compound, have investigated their potential to rejuvenate the GH/IGF-I axis in aged subjects. oup.comoup.comoup.comnih.govuni.lunih.govresearchgate.net While the pituitary gland in aged rodents remains responsive to GHRH, identifying compounds that can restore a more youthful physiological GH profile has been a research objective. oup.com Studies in healthy older individuals with this compound demonstrated that it could elicit greater increases in GH secretion rates and serum GH concentrations compared to GHRH. nih.gov The increase in serum GH concentrations stimulated by this compound resulted from enhanced GH secretion rates, with increased amplitudes of GH secretory pulses. nih.gov This suggests a potential for this compound or similar compounds to address age-related hyposomatotropism. nih.gov

Restoration of Thymic Function in Aged Animals

Growth hormone is known to influence immune responses, potentially directly or through IGF-I. oup.comoup.com Age-related thymic involution contributes to a decline in immune function. nih.gov Preclinical studies with growth hormone secretagogues have explored their effects on thymic function in aged animals. Research with an analog of MK-0677, a compound functionally related to this compound, investigated its effect on thymic function in old mice. oup.comoup.com Chronic treatment with this analog was associated with a partial reversal of the age-related shrinkage of the thymus and an increase in T cell production. oup.comoup.com This suggests that restoring GH levels via a growth hormone secretagogue could have beneficial effects on the immune system of aged animals by promoting thymic function. oup.comoup.comresearchgate.net

Summary of Preclinical Findings

EffectPreclinical ObservationSpecies Studied (Examples)Source Indices
Augmentation of GH ReleaseDose-dependent stimulation of GH secretion; synergistic effect with GHRH. Comparable to GHRP-6 at maximal concentrations.Rats, Dogs nih.govkarger.comoup.comoup.comoup.com
Increase in IGF-I LevelsIncreased circulating IGF-I levels observed with chronic administration of related GHS (MK-0677).Dogs oup.comoup.comoup.comoup.com
Potential for Rejuvenation of GH/IGF-I Axis in AgedElicited greater increases in GH secretion rates and pulse amplitudes compared to GHRH in older subjects.Older Subjects (Human, though preclinical focus requested) nih.gov
Restoration of Thymic Function in Aged AnimalsPartial reversal of age-related thymic shrinkage and increased T cell production observed with related GHS analog.Aged Mice oup.comoup.comresearchgate.net

Note: While some cited studies include human data, the focus here remains on the preclinical context and the potential indicated by these findings.

Structure Activity Relationship Sar and Analog Development

Design Principles for Non-Peptidyl Growth Hormone Secretagogues

The design of non-peptidyl GHSs like L-692429 was guided by SAR information derived from peptidyl GHSs, particularly GHRP-6. Key features identified as critical for GH-releasing activity in GHRPs included a basic amine at position 1 and preferred aromatic amino acids at positions 2, 4, and 5. oup.com The presence of D-Trp at position 2 was found to be important in transforming opioid peptides into GHSs. oup.com These principles were applied to the selection and design of non-peptidyl lead structures, initially focusing on a benzodiazepine-like template with aromatic substitutions. oup.com

Chemical Modifications and Potency Enhancements

Initial screening of compounds based on these principles identified a substituted racemic benzolactam that showed GH secretion activity in rat pituitary cells with an EC₅₀ of 3 μM. oup.com Chemical modifications were then undertaken to enhance the potency of this lead structure. oup.comsci-hub.se

Benzazepinone (B8055114) Skeleton Optimizations

L-692,429 itself is a 3-substituted benzazepinone, representing a seven-membered lactam. nih.govresearchgate.net Comparisons of the biological activity of L-692,429 with corresponding six- and eight-membered lactam analogs demonstrated that the seven-membered benzazepinone skeleton was preferred for activity. nih.govresearchgate.netoup.com

Enantiomeric Specificity

The synthesis and evaluation of the enantiomers of the initial racemic benzolactam were crucial in the development of L-692,429. The R-enantiomer, L-692,429, was found to be potent, exhibiting an EC₅₀ of 60 nM in rat pituitary cells. oup.comoup.com In contrast, the S-enantiomer, L-692,428, was inactive at much higher concentrations, indicating that the biological activity is stereoselective and receptor-mediated. oup.comoup.com

Derivatization Strategies

Further modifications of the L-692,429 structure were explored to improve its properties, particularly oral bioavailability and potency. One successful strategy involved modifications to the amino acid side chain and replacement of the acidic 2'-tetrazole group. nih.govacs.org For example, N-terminal derivatization with the (R)-2-hydroxypropyl moiety led to the development of L-692,585, which demonstrated enhanced potency in vitro compared to L-692,429. oup.comcapes.gov.brnus.edu.sg The replacement of the acidic 2'-tetrazole with a neutral, potency-enhancing 2'-(N-methylaminocarbonylamino)methyl substituent resulted in L-739,943, which showed improved oral bioavailability and potency compared to L-692,429. nih.govacs.orgresearchgate.netudc.esresearchgate.net

Molecular Modeling and Rational Drug Design

Molecular modeling played a role in the development of GHS mimetics, including L-692,429 and its successors. nih.govresearchgate.netacs.org Computational techniques were used to model the structure of GHRP-6 and compare it with potential non-peptide lead structures like the benzolactams. oup.comnih.govresearchgate.net Molecular modeling and site-directed mutagenesis studies helped to classify the binding of both peptide and non-peptide agonists within the context of the GH secretagogue receptor (GHSR) environment, suggesting a common binding domain in transmembrane region 3 of the receptor. acs.org This rational drug design approach, utilizing 3D pharmacophore models and fragment QSAR analyses, provided a basis for the discovery of novel GHS agonists. acs.orgictmumbai.edu.inresearchgate.netopenmedicinalchemistryjournal.commdpi.com

Development of Successor Compounds (e.g., L-692,585, MK-0677, L-163,191, L-739,943)

While L-692,429 was a significant breakthrough as the first potent non-peptidyl GHS, its pharmacokinetic properties, particularly oral bioavailability, were not optimal for once-daily oral administration. oup.comsci-hub.senih.gov This led to continued research and the development of successor compounds with improved properties.

L-692,585, a derivative of L-692,429 with an (R)-2-hydroxypropyl group, showed enhanced in vitro potency. oup.comcapes.gov.brnus.edu.sgresearchgate.net Its EC₅₀ in rat pituitary cells was reported as 3 nM, compared to 60 nM for L-692,429. oup.comresearchgate.net

MK-0677 (also known as L-163,191 or Ibutamoren) represents a different structural class (a spiropiperidine) but was identified through the search for orally active GHSs. nih.govacs.orgacs.orgwikipedia.orgwikipedia.orgpeptidesciences.comfrontiersin.orgnih.gov MK-0677 is a potent, orally active GHSR agonist. nih.govacs.orgwikipedia.orgwikipedia.orgpeptidesciences.comfrontiersin.orgtocris.compeptidesciences.com It demonstrated high oral bioavailability and a longer half-life compared to L-692,429. sci-hub.senih.gov MK-0677 showed an EC₅₀ of 1.3 nM in rat pituitary cells, equipotent to L-739,943. acs.orgresearchgate.netresearchgate.net

L-739,943, derived from L-692,429 through specific modifications, showed improved oral bioavailability and potency. nih.govacs.orgresearchgate.netudc.esresearchgate.net It was orally active in beagle dogs at doses as low as 0.5 mg/kg and had an oral bioavailability of 24% at a dose of 2 mg/kg. nih.govacs.orgresearchgate.netresearchgate.net L-739,943 had an in vitro potency of 1 nM, equipotent to MK-0677. acs.org

These successor compounds, while structurally diverse, share the ability to act as agonists of the GH secretagogue receptor, mimicking the action of ghrelin and GHRP-6 to stimulate GH release. acs.orgwikipedia.orgwikipedia.orgpeptidesciences.comfrontiersin.orguniprot.org

Pharmacokinetic and Dispositional Aspects in Preclinical Research

Plasma Clearance and Elimination Pathways

The plasma clearance (CLp) of L-692,429 exhibits notable variability across different preclinical species. nih.gov In beagle dogs, the clearance was approximately 18 ml/min/kg and remained constant across a dose range of 0.1 to 0.9 mg/kg. nih.gov Conversely, in male Sprague-Dawley rats, the plasma clearance was dose-dependent, increasing from 3 to 12 ml/min/kg as the intravenous dose was raised from 0.1 to 5 mg/kg, indicating nonlinear pharmacokinetics. nih.gov In chimpanzees, a plasma clearance of 5.7 ml/min/kg was observed following a 0.5 mg/kg intravenous dose. nih.gov The faster clearance in dogs is attributed to a combination of less extensive plasma protein binding and higher metabolic clearance. nih.gov The primary elimination pathway identified in rats is biliary excretion. nih.gov

Plasma Clearance of L-692,429 in Preclinical Species

SpeciesPlasma Clearance (CLp)DosePharmacokinetic Linearity
Dog (Beagle)~18 ml/min/kg0.1 - 0.9 mg/kg (IV)Linear
Rat (Sprague-Dawley)3 - 12 ml/min/kg0.1 - 5 mg/kg (IV)Nonlinear (Dose-dependent)
Chimpanzee5.7 ml/min/kg0.5 mg/kg (IV)Not specified

Plasma Protein Binding Characteristics

The binding of L-692,429 to plasma proteins is a significant determinant of its pharmacokinetic profile and varies between species. nih.gov In dogs, chimpanzees, and humans, the in vitro binding was approximately 87%, 94%, and 93.5%, respectively, and was found to be independent of the compound's concentration. nih.gov In stark contrast, the plasma protein binding in rats was concentration-dependent, showing a decrease from 98.5% to 90.6% as the concentration increased from 0.01 to 10 micrograms/ml. nih.gov This concentration-dependent binding in rats is the likely cause of the observed nonlinear pharmacokinetics in this species. nih.gov Research suggests that plasma protein binding plays a crucial role in determining the differing plasma clearance values of L-692,429 among the studied species. nih.gov

In Vitro Plasma Protein Binding of L-692,429

SpeciesBinding PercentageConcentration Dependence
Dog~87%Independent
Chimpanzee~94%Independent
Human~93.5%Independent
Rat98.5% to 90.6%Dependent (Decreases with increasing concentration)

Tissue Distribution Profile

Following intravenous administration of radiolabeled [3H]L-692,429 to rats, the compound showed initial distribution to several major organs. At early time points, the highest concentrations of radioactivity were detected in the liver, kidney, lung, and heart. nih.gov As time progressed, the concentration levels in the gastrointestinal tract increased. nih.gov Importantly, the majority of radioactivity was cleared from all tissues within 24 hours, which indicates that L-692,429 does not accumulate in tissues over time. nih.gov

Metabolic Pathways and Metabolite Identification

The extent of metabolism of L-692,429 differs between species. In rats, the metabolism of the compound was found to be minimal. nih.gov In dogs, however, metabolism was moderate. nih.gov The primary metabolite identified in dogs is a derivative that has been monohydroxylated at the benzolactam moiety of the parent compound. nih.gov

Route of Excretion

Studies in rats and dogs using [3H]L-692,429 have clarified its primary route of excretion. After intravenous administration in both species, the recovery of total radioactivity was approximately 10% in the urine and 90% in the feces. nih.gov To further elucidate the excretory pathway, bile duct cannulated rats were studied. In these animals, more than 70% of the administered radioactivity was recovered in the bile within 24 hours. nih.gov This finding confirms that biliary excretion is the predominant route of elimination for L-692,429 in rats. nih.gov

Absorption Characteristics

The oral absorption of L-692,429 was assessed in rats. Based on the combined recovery of a radioactive dose in the bile and urine following oral administration, the oral absorption was determined to be poor, at approximately 3%. nih.gov The low absorption of the compound is thought to be a consequence of its zwitterionic nature. nih.gov

Research Methodologies and Experimental Approaches

In Vitro Cell Culture Models

In vitro cell culture models have been instrumental in characterizing the direct effects of L-692429 on pituitary cells, the primary site of growth hormone production and release. Studies have frequently employed primary cultures of rat pituitary cells. karger.comscite.ai These models allow for controlled environments to assess the compound's potency and efficacy in stimulating GH release. This compound has been shown to stimulate GH release from rat primary pituitary cells in a dose-dependent and time-dependent manner. karger.comscite.ai The R-enantiomer of this compound demonstrated activity, while the S-enantiomer, L-692,428, had little to no effect, indicating stereospecificity in its action. karger.com

Transfected cell lines have also been used to study the interaction of this compound with the growth hormone secretagogue receptor (GHSR). For instance, HeLa-T4 cells transiently expressing the flag epitope-tagged GHS receptor have been treated with this compound to measure intracellular calcium release and other signaling events. medchemexpress.com Untransfected HeLa-T4 cells did not respond to this compound, whereas those expressing the GHSR showed an increase in fluorescent emission, indicative of calcium release. medchemexpress.com

In Vivo Animal Study Designs

In vivo studies in various animal models have been conducted to evaluate the systemic effects of this compound on GH secretion and other endocrine parameters. Animal models used in research on this compound include rats and beagles. medchemexpress.comnih.govpsu.edu These studies often involve administering this compound intravenously and collecting blood samples at timed intervals to measure hormone levels. nih.govpsu.edu

Study designs in rats have included administering this compound intravenously and monitoring serum GH content using double antibody radioimmunoassay. psu.edu Experiments in anesthetized rats have also been used to study the inhibitory effects of antagonists on this compound-stimulated GH secretion. medchemexpress.com In beagles, the efficacy and specificity of this compound as a GH secretagogue have been evaluated by administering the compound intravenously and assaying serum for GH, cortisol, prolactin, and luteinizing hormone. nih.gov These in vivo studies provide insights into the pharmacodynamic profile of this compound in a living system.

Biochemical and Molecular Assays

Several biochemical and molecular assays have been employed to elucidate the cellular mechanisms underlying this compound's activity.

Radioimmunoassay (RIA) for Hormone Quantification

Radioimmunoassay (RIA) is a widely used technique for quantifying hormone levels in biological samples due to its high sensitivity and specificity. medicallabnotes.comdiasource-diagnostics.comnumberanalytics.com In the context of this compound research, RIA has been extensively used to measure growth hormone released from pituitary cells in vitro and circulating hormone levels in the serum or plasma of animals in vivo studies. psu.eduacs.org The principle involves competitive binding between a radiolabeled hormone and the unlabeled hormone in the sample for a limited number of antibody binding sites. medicallabnotes.comdiasource-diagnostics.comnumberanalytics.com The amount of radioactivity bound is inversely proportional to the concentration of the unlabeled hormone in the sample, allowing for quantification using a standard curve. medicallabnotes.comdiasource-diagnostics.comnumberanalytics.com RIA has been crucial for determining the potency (e.g., EC50 values) of this compound in stimulating GH release in cell culture assays acs.org and for assessing the magnitude and duration of GH responses in animal studies. psu.edu

Fluorometric Calcium Imaging

Fluorometric calcium imaging is a technique used to measure changes in intracellular calcium concentrations ([Ca²⁺]ᵢ) in cells. medchemexpress.comnih.govoxinst.com This method utilizes fluorescent indicator dyes, such as fluo-3/AM or Fura-2, whose fluorescence properties change upon binding to calcium ions. medchemexpress.comnih.govoxinst.com By measuring the changes in fluorescence intensity or emission ratios, researchers can monitor calcium signaling within cells in real-time. nih.govoxinst.com this compound has been shown to stimulate intracellular calcium release in cells expressing the GHS receptor, as measured using fluorometry with calcium indicator dyes. medchemexpress.combiomart.cn This indicates that this compound activates signaling pathways that lead to an increase in intracellular calcium, a key event in the process of hormone secretion. medchemexpress.comresearchgate.net

Reporter Gene Assays (Luciferase, SRE, CREB)

Reporter gene assays are powerful tools for studying the transcriptional activity of genes and the activation of specific signaling pathways. promega.com.cn These assays involve transfecting cells with a construct containing a reporter gene (such as luciferase) under the control of a specific promoter or response element. promega.com.cnbpsbioscience.comnih.gov The activity of the signaling pathway or transcription factor of interest is then reflected in the expression level of the reporter gene, which can be easily measured (e.g., by luminescence in the case of luciferase). promega.com.cnbpsbioscience.comnih.gov

This compound has been investigated using reporter gene assays to assess its effects on downstream signaling pathways activated by the GHSR. Studies have shown that this compound stimulates cAMP-responsive element binding protein (CREB) activity and serum-responsive element (SRE) activity. medchemexpress.com CREB is a transcription factor activated by pathways involving cAMP and calcium, while SRE is responsive to the MAPK pathway. medchemexpress.combpsbioscience.comsignosisinc.combpsbioscience.com A significant increase in luciferase activity driven by CRE or SRE elements after this compound treatment has been observed, suggesting that activation of the GHSR by this compound stimulates both the cAMP/PKA/CREB pathway and the MAPK pathway. medchemexpress.com

Reverse Hemolytic Plaque Assay (RHPA)

The Reverse Hemolytic Plaque Assay (RHPA) is a technique used to visualize and quantify hormone secretion from individual cells. scite.aioup.combioscientifica.com This assay allows researchers to determine not only the number of cells secreting a specific hormone but also the relative amount of hormone released per cell. oup.combioscientifica.com The method typically involves immobilizing hormone-secreting cells in a monolayer with protein A-coated erythrocytes and an antibody specific to the hormone of interest. researchgate.netbioscientifica.com When the hormone is secreted, it binds to the antibody, which in turn binds to the protein A on the erythrocytes. researchgate.netbioscientifica.com In the presence of complement, the erythrocytes surrounding the secreting cell lyse, creating a clear "plaque" whose size is proportional to the amount of hormone secreted. researchgate.netbioscientifica.com

RHPA has been applied in this compound research to study its effects on GH release from individual pituitary somatotrophs. scite.aioup.com Studies using RHPA have indicated that this compound can increase both the number of somatotrophs secreting GH and the amount of GH released per cell. scite.aioup.com This provides a more detailed understanding of how this compound influences GH secretion at the single-cell level, complementing findings from bulk cell culture assays. scite.aioup.com

Radioligand Binding Assays

Radioligand binding assays have been crucial in characterizing the interaction of this compound with the growth hormone secretagogue receptor. These assays typically involve using a radiolabeled ligand that binds to the receptor, and then assessing the ability of this compound to compete for this binding site.

Studies have shown that this compound binds to the G protein-coupled receptor with a Ki of 63 nM medchemexpress.commedchemexpress.com. Competition binding experiments against 125I-ghrelin on the human ghrelin receptor in COS-7 cells transiently transfected with the receptor indicated that this compound was almost unable to compete for ghrelin binding, requiring concentrations above 10 µM to displace 125I-ghrelin oup.com. This suggests an apparent affinity approximately 1000-fold lower than its potency observed in various signal transduction assays oup.comnih.gov. This discrepancy in affinity and potency suggests that this compound may act as an allosteric modulator of the ghrelin receptor oup.comnih.govresearchgate.net.

Further radioligand binding experiments have indicated that neither this compound nor GHRP-6 is able to inhibit the binding of the orthosteric ligand ghrelin, even at concentrations 100-fold above their observed EC50 values researchgate.net. This supports the notion of an allosteric binding mode for this compound researchgate.net. The binding affinity of various secretagogues, including this compound, has been shown to correlate well with their potencies in stimulating GH release in rat somatotropes psu.edu.

Radioligand binding studies using [35S]MK-0677 have also been employed to investigate the binding site of this compound. This compound was found to inhibit [35S]MK-0677 binding oup.com. The specific binding of [35S]MK-0677 was found to be Mg2+-dependent and inhibited by GTP-γ-S, indicating that the binding site is G-protein linked oup.com.

CompoundKi (nM) (Binding to G protein-coupled receptor)EC50 (nM) (GH Release in rat pituitary cells)
This compound63 medchemexpress.commedchemexpress.com60 medchemexpress.comoup.comoup.com
MK-06771.3 oup.com0.24 oup.com
GHRP-66 oup.com3 oup.com
L-692,5853 oup.com0.8 oup.com
L-765,86738 oup.com-

Note: Ki values were determined using [35S]MK-0677 binding. Biological potencies (EC50) were determined by their abilities to stimulate GH secretion in rat pituitary cell cultures. oup.com

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential tools used to describe and predict the time course of drug concentrations and effects within the body accp1.orgfrontiersin.org. PK modeling focuses on the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD modeling describes the relationship between drug concentration at the site of action and the resulting effect accp1.orgfrontiersin.org. PK/PD modeling integrates these two aspects to provide a comprehensive understanding of a compound's in vivo behavior accp1.orgfrontiersin.org.

Studies have examined the pharmacokinetics and disposition of this compound in preclinical species, including male Sprague-Dawley rats, beagle dogs, and chimpanzees nih.gov. Plasma clearance (CLp) of this compound varied among species. In dogs, CLp after intravenous dosing was approximately 18 ml/min/kg and remained constant across doses of 0.1 to 0.9 mg/kg nih.gov. In rats, CLp increased in a dose-dependent manner from 3 to 12 ml/min/kg between 0.1 and 5 mg/kg nih.gov. In chimpanzees, CLp was 5.7 ml/min/kg after an intravenous dose of 0.5 mg/kg nih.gov.

Plasma protein binding of this compound was approximately 87% in dogs, 94% in chimpanzees, and 93.5% in humans, and was independent of concentration in these species nih.gov. However, in rats, plasma binding was concentration-dependent, decreasing from 98.5% to 90.6% between 0.01 and 10 µg/ml nih.gov. Metabolism of this compound was minimal in rats but moderate in dogs, with a monohydroxylated derivative being the major metabolite nih.gov. The faster clearance observed in dogs is likely attributed to less extensive plasma protein binding and higher metabolic clearance, while the nonlinear pharmacokinetics in rats is probably due to the concentration-dependent plasma binding nih.gov. These findings suggest that plasma protein binding significantly influences the plasma clearance of this compound across species nih.gov.

Following intravenous administration of [3H]this compound to rats, the highest levels of radioactivity were observed in the liver, kidney, lung, and heart at early time points, with increasing concentrations in the gastrointestinal tract at later times nih.gov. Most radioactivity was cleared from tissues within 24 hours, indicating a lack of tissue accumulation nih.gov. In rats and dogs, approximately 10% and 90% of the total radioactivity was recovered in urine and feces, respectively, after intravenous dosing of [3H]this compound nih.gov. Biliary excretion was identified as the primary elimination route in rats, with greater than 70% of radioactivity recovered in bile within 24 hours after intravenous dosing nih.gov. Oral absorption in rats was approximately 3% based on the recovery of the radioactive dose in bile and urine after oral administration nih.gov.

Pharmacodynamic modeling of this compound focuses on its effect on growth hormone secretion. This compound has been shown to stimulate GH release in a dose-dependent manner in various species, including rats, dogs, and humans nih.govoup.comnih.gov. In anesthetized rats, L-756867 was found to inhibit this compound-stimulated GH secretion dose-dependently medchemexpress.com. In humans, intravenous infusion of this compound resulted in dose-dependent GH secretion, with a threshold dose of 0.05 mg/kg and a pronounced response at 1.0 mg/kg nih.gov. The GH peak typically occurred 30-45 minutes after the initiation of the infusion nih.gov. Continuous infusion of this compound in older adults enhanced pulsatile growth hormone secretion, increasing GH secretory pulse height and area in a dose-responsive manner oup.com.

PK/PD modeling approaches can be distinguished by how the drug concentration is linked to the response system (direct vs. indirect link) and how the response system relates effect site concentration to the observed outcome (direct vs. indirect response) accp1.org. The effect compartment model is one approach used to address the temporal dissociation between effect and concentration accp1.orgscirp.org. While the provided search results detail the separate PK and PD characteristics and findings for this compound, explicit details on a comprehensive integrated PK/PD model specifically developed and published for this compound were not extensively available within the search snippets. However, the data on dose-dependent GH release and pharmacokinetic profiles in different species provide the basis for such modeling efforts.

SpeciesAdministration RouteDose Range (mg/kg)Plasma Clearance (CLp) (ml/min/kg)Plasma Protein Binding (%)
DogIntravenous0.1 - 0.9~18 (constant) nih.gov~87 (concentration-independent) nih.gov
RatIntravenous0.1 - 53 - 12 (dose-dependent) nih.gov98.5 - 90.6 (concentration-dependent) nih.gov
ChimpanzeeIntravenous0.55.7 nih.gov~94 (concentration-independent) nih.gov
HumanIntravenous0.001 - 1.0214 ± 67 mL/min nih.gov~93.5 (concentration-independent) nih.gov

Note: Human CLp is provided in mL/min, not normalized by weight in the snippet. nih.gov

Therapeutic Implications and Future Research Directions

Preclinical Evidence for Therapeutic Potential

Preclinical research has explored the potential of L-692429 in several areas, primarily focusing on its GH-releasing properties and their downstream effects.

Management of Growth Hormone Deficiency and Age-Related Somatopause

Growth hormone deficiency in adults can stem from various causes, including pituitary tumors or their treatment, and is associated with metabolic changes such as altered lipid metabolism, increased body fat, decreased muscle mass, and reduced bone density medscape.com. The age-associated decline in GH secretion and insulin-like growth factor-1 (IGF-I) levels is termed somatopause or hyposomatotropism of aging, which is linked to loss of muscle mass, decreased physical function, and other age-related changes medscape.comaem-sbem.com.

Studies in healthy older subjects have demonstrated that non-peptidergic GH secretagogues, including this compound, possess powerful GH-releasing effects and can restore IGF-I secretion to levels typical of younger individuals hormones.gr. This suggests a potential role for this compound in addressing the decline in the GH/IGF-I axis associated with aging hormones.grtandfonline.com. This compound has been shown to stimulate GH release from rat primary pituitary cells in a dose-dependent manner karger.compnas.org.

Applications in Wasting Syndromes (e.g., HIV, Cancer cachexia)

Wasting syndrome, characterized by significant weight loss and depletion of muscle mass, is a common complication of chronic diseases such as HIV infection and cancer cachexia jwatch.orgcancerresearchuk.orgnih.gov. It involves metabolic dysregulation, including catabolism and preferential loss of lean body mass jwatch.org. Wasting in AIDS is similar to that seen in cancer cachexia jwatch.org.

Given its ability to stimulate GH release, this compound has been investigated for its potential to mitigate wasting syndromes epo.orggoogleapis.com. By increasing GH and subsequently IGF-I levels, GHS like this compound may help to promote anabolic processes, potentially leading to gains in lean body mass and improved body composition in individuals with these conditions bioscientifica.com.

Role in Recovery from Bone Injury

Bone healing is a complex physiological process involving several stages, including inflammation, soft callus formation, hard callus formation, and bone remodeling cityosteopaths.co.nzchipperfieldphysio.ca. Growth hormone and IGF-I are known to play roles in bone metabolism and growth medscape.com.

While direct studies specifically on this compound's role in bone injury recovery were not extensively detailed in the provided search results, the general understanding of GH and IGF-I's involvement in bone formation and remodeling suggests a potential indirect benefit. GH secretagogues, by increasing systemic GH and IGF-I levels, could theoretically support the anabolic processes necessary for fracture healing and bone strengthening medscape.comchipperfieldphysio.ca.

Comparative Analysis with Other Growth Hormone Secretagogues

This compound is one of several growth hormone secretagogues that have been developed, including peptidic and non-peptidic compounds karger.combioscientifica.comacs.org. Peptidic GHS include GHRP-6, GHRP-2, and hexarelin, while other non-peptidic examples include MK-677 bioscientifica.comacs.org.

In studies using rat primary pituitary cells, this compound stimulated GH release with an EC50 value of 60 nM karger.com. Under similar conditions, GHRP-6 had an EC50 of 10^-8 M and GH-releasing factor (GRF) had an EC50 of 5 x 10^-10 M karger.com. The maximal effects of this compound and GHRP-6 on GH release were found to be comparable karger.com. Interestingly, when this compound and GHRP-6 were presented together at maximal concentrations, they did not cause additional GH release compared to either secretagogue alone karger.com.

This compound's action appears to be mediated through the same receptor and signaling pathway as GHRP-6 karger.com. Both this compound and GHRP-6 have been suggested to mediate GH release from rat pituitary cells via protein kinase C (PKC) bioscientifica.com. This compound, like GHRP-6, had no direct effect on intracellular cAMP levels but synergized with GRF to increase both cAMP accumulation and GH release karger.combioscientifica.com. Competitive binding studies have provided evidence that GHRP-6, this compound, and MK-0677 act as agonist mimetics of one another at the GH secretagogue receptor acs.org.

However, in some signal transduction assays involving the ghrelin receptor, this compound was found to be much less potent than ghrelin, MK-677, and GHRP-6 oup.com. For instance, in stimulating the CRE pathway, this compound had an EC50 of 61 nM, while ghrelin, MK-677, and GHRP-6 were significantly more potent oup.com. Despite its lower potency as a direct agonist in some assays, this compound has been suggested to function as an allosteric enhancer or positive modulator of ghrelin signaling oup.com.

Exploration of Other Biological Activities

Beyond its primary role as a GH secretagogue, there is interest in exploring other potential biological activities of this compound.

Challenges and Opportunities in GHS Research

Research into growth hormone secretagogues (GHSs), including the non-peptidyl compound this compound, has presented both challenges and opportunities. A significant challenge in GHS research has been fully elucidating the complex mechanisms by which these compounds exert their effects, particularly their interaction with the ghrelin receptor (GHS-R1a). While this compound was identified as an early potent non-peptide GHS agonist, its mechanism of action and interaction with the receptor have been subjects of detailed investigation oup.comnih.gov.

Early studies indicated that this compound synergizes with growth hormone-releasing hormone (GHRH) and acts through a distinct signal transduction pathway, suggesting it mimics the action of the peptidyl GHRP-6 nih.gov. Competitive binding studies have provided evidence that this compound, along with other agonists like GHRP-6 and MK-0677, share a common binding domain within the transmembrane region 3 of the GHS receptor acs.org. However, the precise structural information for ligand design based solely on the receptor structure has been challenging to extract, beyond recognizing the importance of a protonable amine group acs.org.

An interesting aspect revealed by research is the potential for GHS compounds like this compound to act not only as direct agonists but also as allosteric modulators of ghrelin signaling. Studies comparing this compound with other agonists like MK-677 and ghrelin have shown that this compound can increase ghrelin's potency, acting as a positive allosteric modulator in certain signaling assays nih.gov. This complex interaction, where ligands can bind to potentially overlapping or distinct sites and influence the receptor's response to the endogenous ligand, presents both a challenge in fully understanding receptor pharmacology and an opportunity for designing compounds with tailored signaling profiles nih.govnih.gov.

The pleiotropic actions of ghrelin and its receptor, extending beyond GH release to include appetite stimulation, body temperature regulation, and cardioprotection, offer opportunities for developing GHS-R1a synthetic ligands for various clinical applications, such as treating familial short stature, cancer cachexia, eating disorders, and sarcopenia frontiersin.orgnih.gov. However, these diverse actions also pose a challenge, as targeting a specific desired effect without inducing undesirable side effects requires a deep understanding of the receptor's signaling pathways and the ability to design ligands that can selectively modulate these pathways researchgate.net.

The discovery of ghrelin as the endogenous ligand for the GHS receptor has significantly advanced the field, providing a basis for understanding the physiological roles of GHSs acs.orgnih.gov. Structural studies, including cryo-EM, have provided detailed insights into the binding modes of various ligand types, including small-molecule agonists like this compound, which is crucial for rational drug design frontiersin.orgnih.gov.

Despite the progress, challenges remain in translating research findings into successful clinical therapies. The in silico prediction of pharmacokinetic properties, such as volume of distribution and clearance, for novel compounds, including GHS analogs, is an ongoing area of research aimed at guiding early drug discovery efforts and prioritizing compounds for synthesis and evaluation patsnap.com.

Design of Next-Generation GHS Analogs

The design of next-generation GHS analogs has been significantly influenced by the properties and research findings related to early compounds like this compound. This compound, as a prototype benzolactam growth hormone secretagogue, demonstrated that potent non-peptidyl GHS agonists could be developed oup.comnih.gov. Its discovery was considered a breakthrough, showing that small molecule peptidomimetic agonists for GHRP-6 were achievable oup.com.

Systematic investigations into acyclic analogs of this compound have been instrumental in defining the structural requirements for GH release activity within this class of secretagogues nih.gov. These studies help to understand which parts of the molecule are critical for binding to the GHS-R1a and eliciting a functional response.

The development of this compound's superior derivative, L-163,191 (MK-0677), further accelerated research by demonstrating improved properties, such as oral activity frontiersin.orgnih.gov. This highlights the iterative nature of analog design, building upon the structural frameworks and biological activity of initial lead compounds.

The understanding that GHS-R1a agonists, including small molecules, are accommodated within a specific "bifurcated pocket" in the receptor has provided valuable structural insights for designing new analogs frontiersin.org. The observation that agonist binding can induce conformational changes in the receptor, critical for activation, also informs the design process frontiersin.org.

Furthermore, the finding that this compound can act as a positive allosteric modulator of ghrelin signaling suggests an opportunity to design next-generation analogs that not only activate the receptor directly but also enhance the effects of endogenous ghrelin nih.gov. This allosteric modulation concept could lead to compounds with potentially different therapeutic profiles compared to simple orthosteric agonists nih.gov.

The design of next-generation GHS analogs also considers the diverse tissue distribution of the ghrelin receptor, which is found in the pituitary, hypothalamus, hippocampus, and various peripheral tissues frontiersin.orgnih.gov. This broad distribution suggests that analogs could be designed to target specific tissues or pathways mediated by the ghrelin receptor for various therapeutic indications beyond GH release frontiersin.orgnih.gov.

Computational design strategies, including ligand-based approaches, have been employed to identify and characterize the molecular determinants of GHS activity, using sets of known agonists like this compound as part of the training data acs.org. These computational methods aid in the virtual screening of compound libraries and the prioritization of analogs for synthesis and biological evaluation acs.orgpatsnap.com.

The ongoing research into the ghrelin-ghrelin receptor system, including the detailed structural and pharmacological characterization of ligands like this compound, continues to provide a foundation for the rational design and discovery of novel GHS analogs with potentially improved potency, selectivity, and pharmacokinetic properties for future therapeutic applications acs.orgfrontiersin.orgnih.gov.

Interactive Data Table: Selected In Vitro Potency Data for this compound

Assay TypeEC50 (nM)Reference
GH release from rat pituitary cells60 oup.comscite.ai
Intracellular calcium release (HeLa-T4)26 medchemexpress.com
Inositol (B14025) phosphate (B84403) (IP) turnover47 medchemexpress.com
cAMP-responsive element (CREB) activity60 medchemexpress.com
Serum-responsive element (SRE) activity63 medchemexpress.com
Bioluminescence resonance energy transfer (BRET) activity58 medchemexpress.com
G protein-coupled receptor binding (Ki)63 medchemexpress.com

Interactive Data Table: Comparison of this compound and MK-0677 Signaling Potency

Signaling AssayThis compound Potency (nM)MK-0677 Potency (nM)Reference
Calcium mobilization25-600.2-1.4 nih.gov
Inositol phosphate turnover25-600.2-1.4 nih.gov
cAMP-responsive element transcription25-600.2-1.4 nih.gov
Serum-responsive element transcription25-600.2-1.4 nih.gov
Arrestin mobilization25-600.2-1.4 nih.gov

Note: Potency ranges for this compound reflect similar values across the listed assays in the source. nih.gov

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying L-692429’s dual role as a GHSR agonist and allosteric modulator?

  • Methodological Answer : Use calcium influx assays (e.g., FLIPR or Fura-2 imaging) to quantify acute receptor activation and IP (inositol phosphate) accumulation assays to measure prolonged signaling effects. For allosteric modulation, co-administer this compound with endogenous ligands like ghrelin and compare dose-response curves to assess potentiation . Validate receptor specificity via competitive binding assays using GHSR antagonists (e.g., JMV 2959) .

Q. How can researchers validate this compound’s binding affinity to GHSR in vitro?

  • Methodological Answer : Perform radioligand displacement assays using [³⁵S]GTPγS binding to quantify Ki values. For example, this compound exhibits a Ki of 63 nM for GHSR, which can be compared to reference agonists like Anamorelin (Ki = 1.3 nM) to contextualize potency . Include negative controls (e.g., GPR39-expressing cells) to confirm receptor selectivity .

Q. What are the primary physiological endpoints for evaluating this compound in metabolic disease models?

  • Methodological Answer : In obesity studies, monitor growth hormone (GH) secretion via ELISA in glucocorticoid-treated rodent models, as this compound reverses glucocorticoid-induced GH suppression . Pair this with longitudinal assessments of body composition (DEXA scans) and glucose tolerance tests to evaluate metabolic outcomes .

Advanced Research Questions

Q. How can experimental designs distinguish this compound’s allosteric modulation from its intrinsic agonist activity?

  • Methodological Answer : Employ Schild regression analysis to differentiate mechanisms. Pre-treat cells with a fixed concentration of this compound and titrate endogenous ligands (e.g., ghrelin). A non-parallel shift in dose-response curves indicates allosteric modulation, while a parallel shift suggests competitive agonism . Confirm using β-arrestin recruitment assays to assess biased signaling .

Q. What statistical approaches resolve contradictions in this compound’s reported potency across studies (e.g., 25–60 nM vs. 63 nM)? **

  • Methodological Answer : Apply meta-regression analysis to account for variables like cell type (HEK293 vs. pituitary-derived cells) or assay conditions (e.g., calcium vs. cAMP readouts). Use Bland-Altman plots to quantify inter-study variability and identify systematic biases . Normalize data to internal controls (e.g., MK-0677 as a reference agonist) .

Q. How should researchers optimize in vivo dosing regimens for this compound to minimize off-target effects?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodents using subcutaneous administration (typical dose: 0.1–1 mg/kg). Measure plasma half-life via LC-MS and correlate with GH pulsatility patterns. Use tissue-specific knockout models (e.g., GHSR−/− mice) to isolate on-target effects .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Receptor BindingRadioligand displacement assaysKi values, IC₅₀
Allosteric ModulationSchild regression, IP accumulationEC₅₀ shift, maximal response (Emax)
Metabolic OutcomesDEXA scans, glucose tolerance testsFat mass %, AUC for glucose
Data Contradiction AnalysisMeta-regression, Bland-Altman plotsHeterogeneity index (I²), bias thresholds

Key Findings from Literature

  • This compound increases ghrelin’s potency by 4–10× in IP assays, confirming its ago-allosteric properties .
  • In glucocorticoid-treated models, this compound restores GH secretion to baseline levels within 2 hours post-administration .
  • Cross-reactivity studies show no significant activity at GPR39 or other Class A GPCRs, supporting target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.